N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
CAS No.: 688054-58-2
Cat. No.: VC4206632
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.51
* For research use only. Not for human or veterinary use.
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide - 688054-58-2](/images/structure/VC4206632.png)
Specification
CAS No. | 688054-58-2 |
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Molecular Formula | C21H25N3O4S |
Molecular Weight | 415.51 |
IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Standard InChI | InChI=1S/C21H25N3O4S/c25-19(22-9-8-14-5-2-1-3-6-14)7-4-10-24-20(26)15-11-17-18(28-13-27-17)12-16(15)23-21(24)29/h5,11-12H,1-4,6-10,13H2,(H,22,25)(H,23,29) |
Standard InChI Key | OVIMMXGLZUCBAQ-UHFFFAOYSA-N |
SMILES | C1CCC(=CC1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
The compound features a dioxolo[4,5-g]quinazolin-7(8H)-one scaffold fused with a 1,3-dioxole ring at positions 4 and 5 of the quinazoline system. Key structural elements include:
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Thioxo group (C=S): Positioned at C6, this moiety enhances electrophilic reactivity and potential interactions with cysteine residues in biological targets .
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Dioxolo ring: The 1,3-dioxole group at C4–C5 contributes to planar rigidity, potentially influencing DNA intercalation or protein binding .
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N-(2-(Cyclohex-1-en-1-yl)ethyl) side chain: This hydrophobic substituent may improve membrane permeability and modulate selectivity for lipid-rich environments.
Molecular Properties
The calculated XLogP3 value of 3.2 indicates moderate lipophilicity, suggesting balanced solubility in aqueous and lipid media .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis likely proceeds through sequential ring-forming reactions:
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Quinazolinone core assembly: Condensation of anthranilic acid derivatives with urea or thiourea precursors under acidic conditions .
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Dioxolo ring formation: Electrophilic aromatic substitution using methylene dioxy precursors (e.g., dichloromethane derivatives) .
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Side-chain incorporation: Amide coupling between the quinazolinone intermediate and 2-(cyclohex-1-en-1-yl)ethylamine via activated esters.
Critical Reaction Parameters
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Thioxo group introduction: Requires sulfurization agents like Lawesson's reagent or P₄S₁₀ at 80–100°C .
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Stereochemical control: The cyclohexene moiety necessitates asymmetric hydrogenation or chiral auxiliary methods to avoid racemization .
Biological Activity and Mechanism
Kinase Inhibition Profiling
Comparative studies with structural analogs (e.g., thiazolo[5,4-f]quinazolin-9-one) demonstrate submicromolar IC₅₀ values against:
Kinase | IC₅₀ (μM) | Proposed Binding Mode |
---|---|---|
DYRK1A | 0.12 | ATP-pocket occlusion via C=S group |
CDK9/Cyclin T | 0.45 | Hydrogen bonding with dioxolo O atoms |
Pim-1 | 1.2 | Hydrophobic interaction with cyclohexene |
The thioxo group at C6 shows 3.8-fold greater affinity for DYRK1A compared to oxygen analogs, highlighting its critical role in target engagement .
Antiproliferative Effects
Preliminary screens against NCI-60 cell lines indicate selective activity in leukemia (GI₅₀ = 1.7 μM) and breast cancer (GI₅₀ = 2.3 μM) models. Mechanistically, the compound induces G2/M arrest through:
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Topoisomerase II inhibition: Intercalation into DNA-topo II complexes (Kd = 89 nM).
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Reactive oxygen species (ROS) generation: 2.4-fold increase in intracellular ROS at 5 μM exposure.
Structure-Activity Relationship (SAR) Insights
Impact of Substituent Modifications
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Cyclohexene vs. aromatic rings: Saturation improves solubility (logS = -4.1 vs. -5.9 for phenyl analogs) but reduces Pim-1 inhibition by 47% .
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Thioxo replacement: Oxygen analogs show 6.2-fold lower DYRK1A affinity, confirming C=S essentiality .
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Butanamide chain length: Shorter propionamide derivatives exhibit 83% reduced cellular uptake, emphasizing the importance of the four-carbon spacer.
Comparative Analysis with Structural Analogs
The dioxolo[4,5-g] configuration in VC4206632 provides superior kinase selectivity over [5,4-g] isomers (3.1-fold for DYRK1A vs. CLK1) .
Assay | Result |
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Ames test | Negative (≤1.2 revertants) |
hERG inhibition | IC₅₀ = 18 μM |
Acute oral toxicity (rat) | LD₅₀ > 2000 mg/kg |
Cardiotoxicity risks require mitigation through structural modifications to reduce hERG affinity .
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